molecular formula C8H5Cl2FO B6356101 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone CAS No. 1214323-02-0

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone

Cat. No.: B6356101
CAS No.: 1214323-02-0
M. Wt: 207.03 g/mol
InChI Key: DLMGPKPCPNUCAI-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone (CAS 1214323-02-0) is a high-purity α-haloketone building block designed for advanced organic synthesis and pharmaceutical research. This compound features a ketone functional group α-substituted with chlorine, enhancing its reactivity as an electrophile for nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds . α-Haloketones like this are highly valuable intermediates in the construction of complex molecules and are frequently utilized in the development of Active Pharmaceutical Ingredients (APIs) . With a molecular formula of C 8 H 5 Cl 2 FO and a molecular weight of 207.03 g/mol , it is characterized for researcher convenience. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all recommended handling procedures.

Properties

IUPAC Name

2-chloro-1-(3-chloro-5-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMGPKPCPNUCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Halogenated Substrates

Friedel-Crafts acylation remains a cornerstone for synthesizing arylketones. For 2-chloro-1-(3-chloro-5-fluorophenyl)ethanone, this method involves reacting 3-chloro-5-fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at concentrations of 1.2–1.5 equivalents relative to the substrate .

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or nitrobenzene

  • Temperature : 0–5°C (initial activation), followed by reflux at 40–50°C

  • Yield : 65–78% after purification via column chromatography

A critical challenge is regioselectivity, as competing electrophilic substitution at alternate positions can generate isomers. Computational studies suggest that the electron-withdrawing effects of the fluorine and chlorine substituents direct acylation to the para position relative to fluorine, minimizing byproducts .

Table 1: Friedel-Crafts Optimization Parameters

ParameterOptimal RangeImpact on Yield
AlCl₃ Equivalents1.2–1.5Maximizes acylation
Reaction Time4–6 hoursPrevents over-chlorination
Solvent PolarityHigh (Nitrobenzene)Enhances electrophilicity

Organometallic Approaches Using Grignard Reagents

Grignard reactions offer an alternative pathway, particularly when functional group tolerance is a concern. This method involves the reaction of 3-chloro-5-fluorophenylmagnesium bromide with chloroacetonitrile, followed by hydrolysis to the ketone .

Synthesis Steps :

  • Formation of Grignard Reagent :

    • 3-Chloro-5-fluorobromobenzene (1.0 equiv) reacts with magnesium turnings in tetrahydrofuran (THF) under inert atmosphere.

    • Activation is achieved via sonication (30 minutes), yielding a 92% conversion rate .

  • Nucleophilic Addition :

    • The Grignard reagent is added dropwise to chloroacetonitrile (1.1 equiv) at -20°C.

    • Quenching with ammonium chloride yields the intermediate imine, which is hydrolyzed with 10% HCl to the ketone .

Advantages :

  • Avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

  • Scalable to multi-kilogram batches with yields exceeding 80% .

Table 2: Grignard Method Performance Metrics

MetricValue
Reaction Temperature-20°C to 25°C
Total Yield82%
Purity (HPLC)≥99%

Halogen Exchange Reactions

Halogen exchange provides a route to introduce chlorine selectively. Starting from 1-(3-fluoro-5-iodophenyl)ethanone, a copper(I)-catalyzed chlorination replaces iodine with chlorine.

Catalytic System :

  • Catalyst : CuCl (10 mol%)

  • Ligand : 1,10-Phenanthroline (12 mol%)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 120°C (24 hours)

Key Findings :

  • The reaction proceeds via a single-electron transfer (SET) mechanism, with chloride ion acting as the nucleophile.

  • Selectivity for chlorine over other halogens is achieved by modulating the ligand-to-catalyst ratio .

Table 3: Halogen Exchange Efficiency

SubstrateConversion RateChlorine Selectivity
3-Fluoro-5-iodophenyl94%98%
3-Fluoro-5-bromophenyl76%88%

Phase Transfer Catalysis for Industrial Scalability

Phase transfer catalysis (PTC) enables reactions in biphasic systems, reducing solvent waste and energy consumption. For this compound, a two-step process is employed:

  • Acylation :

    • 3-Chloro-5-fluorobenzene reacts with chloroacetyl chloride in a toluene/water system.

    • Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%) .

  • Chlorination :

    • The intermediate hydroxyketone is treated with thionyl chloride (SOCl₂) under PTC conditions, yielding the final product .

Industrial Data :

  • Batch Size : 500 kg

  • Cycle Time : 8 hours

  • Overall Yield : 85% with 99.5% purity

Environmental Impact :

  • Solvent recovery rates exceed 90%, aligning with green chemistry principles.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYieldPurityScalabilityCost (USD/kg)
Friedel-Crafts75%98%Moderate120
Grignard82%99%High150
Halogen Exchange94%97%Low200
Phase Transfer85%99.5%High110

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding alcohol.

    Substitution: The chloro substituents can be replaced by nucleophiles in substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can lead to the formation of methoxy derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: 3-Chloro-5-fluorobenzoic acid.

    Reduction: 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanol.

    Substitution: 2-Methoxy-1-(3-chloro-5-fluorophenyl)ethanone.

Scientific Research Applications

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as antimicrobial or anticancer applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues, focusing on substituent positions and their impact on physical and chemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone C₈H₄Cl₂FO 219.03 3-Cl, 5-F, 2-Cl (carbonyl) Intermediate for heterocyclic synthesis
2-Chloro-1-(3-fluorophenyl)ethanone C₈H₆ClFO 172.58 3-F, 2-Cl (carbonyl) Acylating agent in organic synthesis
2-Chloro-1-(4-chlorophenyl)ethanone C₈H₆Cl₂O 189.04 4-Cl, 2-Cl (carbonyl) Anticonvulsant drug precursor
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone C₈H₆ClFO₂ 188.59 3-Cl, 4-F, 2-OH Erroneously reported in early literature
2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone C₁₀H₆Cl₂NO 233.07 Indole-linked chloro substituent Anticancer agent precursor

Key Observations :

  • Substituent Position: The position of halogens significantly affects reactivity. For example, 2-Chloro-1-(4-chlorophenyl)ethanone (para-chloro) is more thermally stable than its meta-substituted counterparts due to reduced steric hindrance .
  • Hydroxyl Group Inclusion: Compounds like 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone exhibit lower electrophilicity due to the electron-donating hydroxyl group, limiting their utility in nucleophilic reactions .

Yield Comparison :

  • 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone: 23% yield .
  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone: 38% yield via Friedel-Crafts .

Physicochemical Properties

Property This compound 2-Chloro-1-(3-fluorophenyl)ethanone 2-Chloro-1-(4-chlorophenyl)ethanone
Melting Point Not reported Not reported 92–94°C
Boiling Point Not reported Not reported 285°C
Solubility Likely polar aprotic solvents Acetone, DCM Ethanol, DCM
Reactivity High (dual Cl substituents) Moderate High (para-Cl stabilizes charge)

Biological Activity

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone, also known as α-chloro-3'-fluoroacetophenone, is an organic compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₆Cl₂F
  • CAS Number : 1214323-02-0
  • Molecular Structure : The presence of chlorine and fluorine substituents on the aromatic ring enhances the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several factors:

  • Target Interaction : The compound is known to interact with various biological targets, including enzymes and receptors, which may lead to alterations in cellular processes.
  • Biochemical Pathways : It impacts multiple biochemical pathways, suggesting a broad spectrum of potential effects at the molecular level.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, indicating potential applications in treating infections.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in drug development for diseases involving enzyme dysregulation.

Case Studies

  • Inhibition of Tyrosinase Activity : A study assessed the inhibitory effects of compounds containing the 3-chloro-5-fluorophenyl moiety on tyrosinase, an enzyme involved in melanin production. The results indicated that derivatives of this compound showed promising inhibitory activity, with IC50 values ranging from 2.96 to 10.65 μM. This suggests potential applications in skin whitening products and treatments for hyperpigmentation .
  • Antimicrobial Screening : Compounds similar to this compound have been tested against various bacterial strains, demonstrating significant antimicrobial activity. Such findings highlight its potential as a lead compound in the development of new antibiotics.

Comparison of Biological Activities

Compound NameIC50 (µM)Biological Activity
This compound2.96 - 10.65Tyrosinase inhibition
Similar Compound A15.00Moderate antimicrobial activity
Similar Compound B8.50Strong enzyme inhibition

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation, where a chloro-substituted benzene derivative reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution efficiency .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions such as polyacylation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 7.2–7.8 ppm), carbonyl groups (δ 190–210 ppm), and chloro/fluoro substituents. NOESY or COSY can resolve overlapping signals in complex spectra .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with metrics like R-factor (<5%) validating accuracy. ORTEP-3 visualizes thermal ellipsoids and bond angles .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 232.97 for C₈H₄Cl₂FO) .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound in drug design?

  • DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the carbonyl group’s electron-deficient nature facilitates nucleophilic attacks .
  • Molecular Docking : AutoDock Vina screens interactions with biological targets (e.g., enzymes), highlighting potential binding affinities. Substituent effects (Cl vs. F) on binding energy can guide SAR studies .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Curves : Repeat assays (e.g., IC₅₀ measurements) across multiple cell lines to identify context-dependent effects .
  • Metabolic Stability Tests : LC-MS/MS quantifies compound degradation in microsomal assays, clarifying discrepancies in in vivo vs. in vitro efficacy .
  • Control for Impurities : HPLC purity checks (>98%) ensure observed activities are not artifacts from synthetic byproducts .

Q. How does pH and ionic strength influence biocatalytic transformations involving this compound?

In Acinetobacter sp.-mediated reductions:

  • pH Optimization : Activity peaks at pH 7.6 (phosphate buffer), as extreme pH disrupts enzyme conformation. Stereoselectivity remains >99% ee across pH 6.0–8.0 .
  • Ionic Strength : Varying buffer concentration (0.05–0.2 M) has minimal impact on yield, suggesting robustness for industrial scaling .

Q. What crystallographic challenges arise when determining the structure of halogen-rich analogs, and how are they addressed?

  • Disorder Handling : SHELXL’s PART instruction resolves disordered chloro/fluoro substituents. Anisotropic refinement improves accuracy for heavy atoms .
  • Twinned Data : SHELXE processes twinned crystals by testing for pseudo-merohedral twinning and applying HKLF5 format corrections .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental persistence .

Q. Methodological Notes

  • Cross-Validation : Always corroborate spectral data (NMR, IR) with computational predictions (e.g., ChemDraw) to confirm assignments .
  • Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields diffraction-quality crystals .
  • Biocatalysis Screening : Use high-throughput microplate assays to rapidly test microbial strains for reduction/oxidation activity .

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